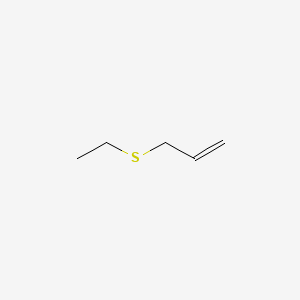
Allyl ethyl sulfide
Descripción general
Descripción
Allyl ethyl sulfide (C5H10S) is an organosulfur compound. It is found in garlic and other Allium species. This compound has been reported to have medicinal properties, including antibacterial and antioxidant activities. Its rich content of organosulfur compounds is believed to prevent the development of cancer, cardiovascular diseases, neurological disorders, diabetes, liver diseases, allergies, and arthritis .
Synthesis Analysis
The synthesis of allyl ethyl sulfide can be achieved through various methods, including cross-coupling reactions. Recent developments in allyl–allyl cross-coupling have provided a practical synthetic route for constructing 1,5-dienes, which are abundant in terpenes and serve as significant building blocks in chemical synthesis .Molecular Structure Analysis
The molecular formula of allyl ethyl sulfide is C5H10S. It contains an allyl group (CH2CHCH2) attached to an ethylthio (ethylsulfanyl) group. The structure consists of three carbon atoms with a double bond and a sulfur atom .Chemical Reactions Analysis
Allyl ethyl sulfide can undergo various reactions, including cross-coupling reactions, oxidation, and decomposition. For example, it can participate in Claisen rearrangement reactions . Further studies on its reactivity and transformations are essential.Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Application Summary
Allyl ethyl sulfide (AES) has been used in a study exploring its distinct conformational preferences . This research was conducted using rotational spectroscopy and computational chemistry .
Methods of Application
The conformational energy landscapes of AES were investigated using Fourier transform microwave spectroscopy in the frequency range of 5–23 GHz . This was aided by density functional theory B3LYP-D3 (BJ)/aug-cc-pVTZ calculations .
Results and Outcomes
The study found that the experimental rotational spectrum of AES was dominated by transitions due to the two most stable forms, distinct in the orientation of the ethyl group . The experimental ground state geometries of both AES and its analog, allyl ethyl ether (AEE), were derived using the observed rotational spectra of the 13 C and 34 S isotopic species . The observed structures are consistent with a decrease in hybridization in the bridging atom from oxygen to sulfur .
Organic Chemistry
Application Summary
Allyl ethyl sulfide has been used in the development of allyl–allyl cross-coupling and its application in natural product synthesis .
Methods of Application
The allyl–allyl cross-coupling reaction provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis . Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
Results and Outcomes
This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products . Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy, and the application of a new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .
Pharmacology
Application Summary
Thermal Decomposition
Application Summary
Allyl ethyl sulfide has been used in the study of its thermal decomposition .
Methods of Application
The thermal decomposition of Allyl ethyl sulfide has been studied both experimentally and computationally . The reaction is believed to involve a retro-ene, unimolecular and concerted mechanism, via a six-membered cyclic transition state .
Results and Outcomes
The nature of the products reported in the decomposition reaction includes an olefin and a carbonyl or thiocarbonyl compound . It has been reported that allyl sulfides have a higher rate of thermal decomposition than allyl ethers .
Synthetic Chemistry
Application Summary
Allyl ethyl sulfide has been used in synthetic chemistry, specifically in the development of sulfur-based therapeutics .
Methods of Application
Researchers are using these compounds as inspiration for the synthesis and development of novel sulfur-based therapeutics . This research has led to the chemical synthesis and biological assessment of a diverse array of sulfur compounds representative of derivatives of S -alkenyl- l -cysteine sulfoxides, thiosulfinates, ajoene molecules, sulfides, and S -allylcysteine .
Results and Outcomes
Many of these synthetic derivatives have potent antimicrobial and anticancer properties when tested in preclinical models of disease .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-ethylsulfanylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-3-5-6-4-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJXPGXFDASWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201001 | |
| Record name | 1-Propene-1-one, 3-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl ethyl sulfide | |
CAS RN |
5296-62-8 | |
| Record name | 1-Propene-1-one, 3-(ethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene-1-one, 3-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl ethyl sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



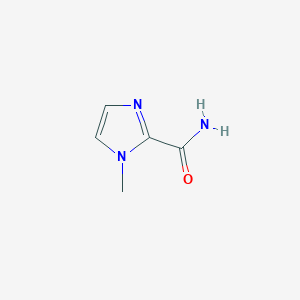
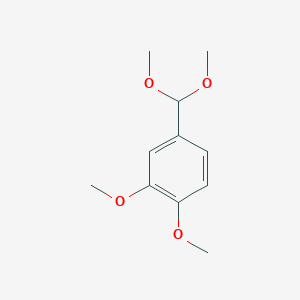
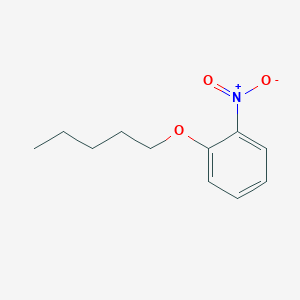
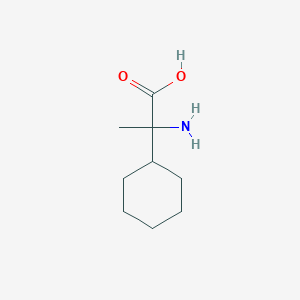
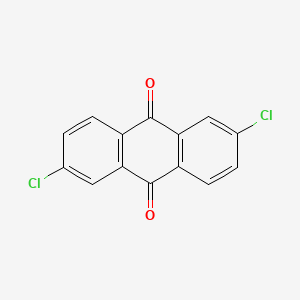
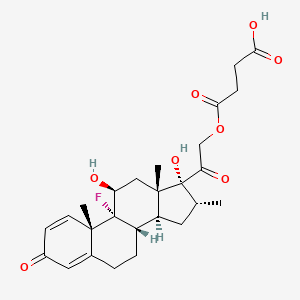
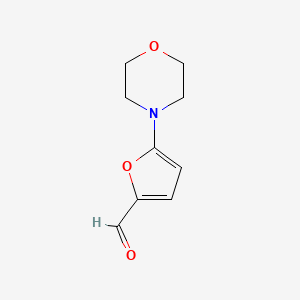
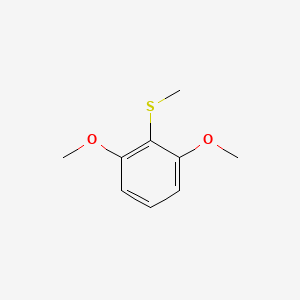
![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)
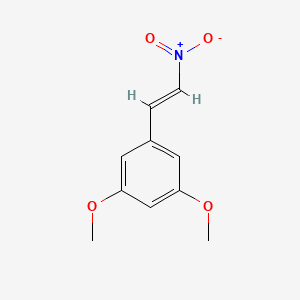
![4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1594976.png)

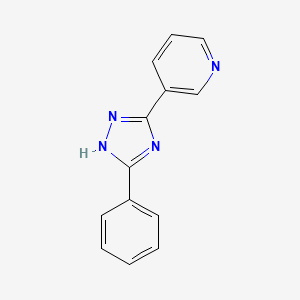
![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)